![molecular formula C16H18N4O3S B2916891 N-{2-[3-(1H-indol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}ethane-1-sulfonamide CAS No. 2097936-50-8](/img/structure/B2916891.png)

N-{2-[3-(1H-indol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}ethane-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

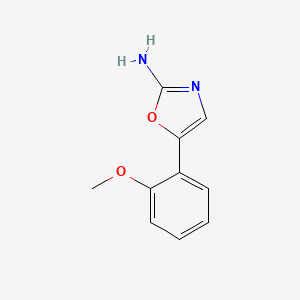

The compound “N-{2-[3-(1H-indol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}ethane-1-sulfonamide” is a complex organic molecule. It contains an indole group, which is a prevalent moiety in many natural and synthetic compounds . The indole group is known for its diverse pharmacological properties .

Synthesis Analysis

The synthesis of indole derivatives has been a topic of interest in the scientific community . A common method for the preparation of amides, such as the one in the requested compound, is the DCC-mediated (N,N’-dicyclohexylcarbodiimide) coupling between carboxylic acids and amines .Molecular Structure Analysis

The molecular structure of the compound can be analyzed using various spectroscopic techniques. For instance, 1H and 13C-NMR, UV, IR, and mass spectral data can provide valuable information about the structure of the compound .Chemical Reactions Analysis

The chemical reactions involving this compound could be complex due to the presence of multiple functional groups. The indole group, in particular, is known to participate in a variety of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. For example, the melting point, yield, and molecular formula can be determined . Spectroscopic techniques such as FT-IR, 1H-NMR, and ESI-MS can provide information about the functional groups present in the compound .Scientific Research Applications

Direct Oxidative C-H Amidation

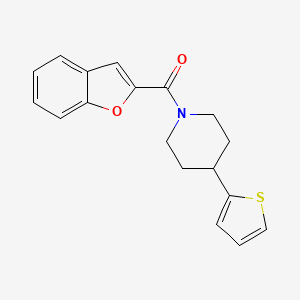

This compound's utility is highlighted in the development of direct oxidative C-H amidation of heteroarenes with sulfonamides. The process involves nitrogen-centered radicals directly generated from oxidative cleavage of N-H bonds under visible-light photoredox catalysis. Sulfonamides are utilized as tunable nitrogen sources in these reactions, demonstrating the compound's application in the synthesis of various heteroarenes, including indoles, pyrroles, and benzofurans, with high yields and regioselectivity (Tong et al., 2016).

Synthesis and Biological Screening

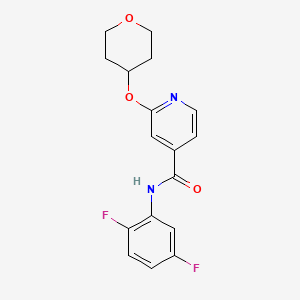

Another significant application is seen in the synthesis of ethylated sulfonamides incorporating a 1,4-benzodioxane moiety, demonstrating the compound's versatility in creating derivatives with potential antibacterial properties. These derivatives have been screened for various biological activities, including inhibitory effects against enzymes and bacterial strains, showcasing the compound's relevance in drug discovery and medicinal chemistry (Irshad et al., 2016).

Structural Studies

Structural analyses of cyclic arenesulfonamide hydrochloride salts related to the compound have been conducted, revealing insights into their chirality and crystal structures. These studies contribute to understanding the structural requirements for receptor recognition, highlighting the compound's application in the design of novel agonists with clinical importance (Kiefer et al., 2009).

Mechanism of Action

Target of Action

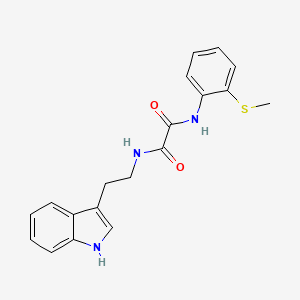

It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . This suggests that the compound may interact with a variety of biological targets.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Indole derivatives are known to be involved in a wide range of biological processes . This suggests that the compound may affect multiple biochemical pathways, leading to a variety of downstream effects.

Result of Action

Given the wide range of biological activities associated with indole derivatives , it’s likely that the compound has diverse molecular and cellular effects.

Future Directions

properties

IUPAC Name |

N-[2-(3-indol-1-yl-6-oxopyridazin-1-yl)ethyl]ethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O3S/c1-2-24(22,23)17-10-12-20-16(21)8-7-15(18-20)19-11-9-13-5-3-4-6-14(13)19/h3-9,11,17H,2,10,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEHDEDAGMWQLDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NCCN1C(=O)C=CC(=N1)N2C=CC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}-N,N-bis(2-methyl propyl)acetamide](/img/structure/B2916809.png)

![3-(4-chlorophenyl)-1-[(3-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2916822.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2916825.png)

![Ethyl (1S,5S)-2-oxobicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2916826.png)

![8-(2-(Indolin-1-yl)-2-oxoethyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2916828.png)